Cas no 19500-95-9 (Methoxyacetic anhydride)

Methoxyacetic anhydride 化学的及び物理的性質
名前と識別子
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- Methoxyacetic acid anhydride
- Methoxyacetic anhydride
- Methoxyethanoic anhydride
- Einecs 243-114-8
- Di(methoxyacetic)anhydride
- Bis(methoxyacetic acid)anhydride
- Acetic acid,2-Methoxy-, anhydride
- Methoxyl Acetic Anhydride(Dicitabine interMediate)
- 2-methoxyacetic anhydride
- Acetic acid, methoxy-, anhydride
- PEHFQQWAINXOQG-UHFFFAOYSA-N
- (2-methoxyacetyl) 2-methoxyacetate
- methoxy-acetic acid anhydride
- methoxy acetic acid anhydride
- Methoxyacetic anhydride, 95%
- RL02463
- Intermediate of 5-Aza-2'-deoxycytidine
- AB01091
- NS00026360
- M3180
- SCHEMBL775538
- 19500-95-9
- 2-METHOXYACETYL 2-METHOXYACETATE
- CS-0169387
- 2-methoxyaceticanhydride
- D95409
- SY249775
- J-521700
- DTXSID70173159
- AKOS037645551
- MFCD11976032
- AS-61406
- DB-220840
-
- MDL: MFCD11976032
- インチ: 1S/C6H10O5/c1-9-3-5(7)11-6(8)4-10-2/h3-4H2,1-2H3
- InChIKey: PEHFQQWAINXOQG-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])OC([H])([H])[H])=O)C(C([H])([H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 162.0528
- どういたいしつりょう: 162.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 61.8
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.150±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 120°C/15mmHg(lit.)
- フラッシュポイント: 65.4±23.2 ºC,
- 屈折率: 1.4259 (589.3 nm 25 ºC)
- ようかいど: 可溶性(193 g/l)(25ºC)、
- すいようせい: Very Soluble in water.(193 g/L) (25°C)
- PSA: 61.83
- LogP: -0.65100
- じょうきあつ: 0.9±0.3 mmHg at 25°C
- かんど: Moisture Sensitive
Methoxyacetic anhydride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- セキュリティの説明: H227+H315+H319
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:8
Methoxyacetic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64541-100g |
Methoxyacetic anhydride, 95% |
19500-95-9 | 95% | 100g |
¥8227.00 | 2023-03-14 | |
abcr | AB504266-100 g |
Methoxyacetic anhydride, 95%; . |
19500-95-9 | 95% | 100g |
€364.00 | 2023-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240027-25g |
2-Methoxyacetic anhydride |
19500-95-9 | 97% | 25g |
¥889.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3180-5G |
Methoxyacetic anhydride |
19500-95-9 | 96.0%(GC&T) | 5G |
¥275.0 | 2022-07-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3180-5G |
2-Methoxyacetic Anhydride |
19500-95-9 | >96.0%(GC)(T) | 5g |
¥290.00 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3180-25G |
2-Methoxyacetic Anhydride |
19500-95-9 | >96.0%(GC)(T) | 25g |
¥825.00 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3180-5g |
Methoxyacetic anhydride |
19500-95-9 | 96.0%(GC&T) | 5g |
¥275.0 | 2023-09-01 | |
abcr | AB504266-25g |
Methoxyacetic anhydride, 95%; . |
19500-95-9 | 95% | 25g |
€135.80 | 2025-02-18 | |
1PlusChem | 1P007RUY-25g |
Acetic acid,2-methoxy-, anhydride |
19500-95-9 | >96.0%(GC)(T) | 25g |
$124.00 | 2024-06-17 | |
Aaron | AR007S3A-25g |
Acetic acid,2-methoxy-, anhydride |
19500-95-9 | 96% | 25g |
$70.00 | 2025-02-10 |
Methoxyacetic anhydride 関連文献
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1. Novel host molecules derived from hexakis(benzylaminomethyl)benzene: X-ray analysis of a dimethylformamide adduct of hexakis-(N-benzyltrifluoroacetamidomethyl)benzene and the 3 KSCN·H2O complex of hexakis-[N-benzyl-(2-methoxyethoxy)acetamidomethyl)-benzeneAndrew A. Freer,James H. Gall,David D. MacNicol J. Chem. Soc. Chem. Commun. 1982 674
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3. NotesGábor Fodor,J. Wein,Alexander Sch?nberg,G. F. Duffin,J. D. Kendall,A. Seetharamiah J. Chem. Soc. 1948 890
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4. The synthesis of oligoribonucleotides. Part XI. Preparation of ribonucleoside 2′-acetal 3′-esters by selective deacylationColin B. Reese,J. Charles M. Stewart,Jacques H. van Boom,Harry P. M. de Leeuw,Joek Nagel,Jan F. M. de Rooy J. Chem. Soc. Perkin Trans. 1 1975 934
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5. Some observations relating to the use of 1-aryl-4-alkoxypiperidin-4-yl groups for the protection of the 2′-hydroxy functions in the chemical synthesis of oligoribonucleotidesWayne Lloyd,Colin B. Reese,Quanlai Song,Anthony M. Vandersteen,Cristina Visintin,Pei-Zhou Zhang J. Chem. Soc. Perkin Trans. 1 2000 165
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6. The synthesis of oligoribonucleotides. Part IX. Preparation of ribonucleoside 2′-acetal 5′-estersJ. H. van Boom,G. R. Owen,J. Preston,T. Ravindranathan,C. B. Reese J. Chem. Soc. C 1971 3230
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7. Reusable solid-phase supports for oligonucleotides and antisense therapeuticsRichard T. Pon,Shuyuan Yu,Zhiqiang Guo,Ranjit Deshmukh,Yogesh S. Sanghvi J. Chem. Soc. Perkin Trans. 1 2001 2638
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8. Synthesis of the 3′-terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocksJonathan M. Brown,Chris Christodoulou,Simon S. Jones,Anil S. Modak,Colin B. Reese,Samson Sibanda,Aiko Ubasawa J. Chem. Soc. Perkin Trans. 1 1989 1735
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9. The protection of thymine and guanine residues in oligodeoxyribonucleotide synthesisColin B. Reese,Philip A. Skone J. Chem. Soc. Perkin Trans. 1 1984 1263
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10. Index pages
Methoxyacetic anhydrideに関する追加情報
Methoxyacetic Anhydride (CAS No. 19500-95-9): An Overview of Its Properties, Applications, and Recent Research
Methoxyacetic anhydride (CAS No. 19500-95-9) is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. This anhydride, also known as methoxyacetic acid anhydride, is a white crystalline solid at room temperature and is highly reactive due to its anhydride functional group. The compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals, including esters, amides, and other derivatives.
The chemical structure of Methoxyacetic anhydride consists of a methoxy group (OCH3) attached to an acetic acid anhydride moiety. This unique structure imparts specific chemical properties that make it valuable in various synthetic processes. The compound's reactivity is primarily attributed to the electrophilic nature of the anhydride group, which readily undergoes nucleophilic attack, leading to the formation of new chemical bonds.
In the pharmaceutical industry, Methoxyacetic anhydride is utilized in the synthesis of drugs and drug intermediates. Its ability to form esters and amides makes it a crucial reagent in the development of active pharmaceutical ingredients (APIs). Recent research has highlighted its role in the synthesis of novel compounds with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of Methoxyacetic anhydride in the synthesis of a new class of anti-inflammatory agents with improved efficacy and reduced side effects.
Beyond pharmaceuticals, Methoxyacetic anhydride finds applications in other areas such as polymer science and materials science. In polymer chemistry, it is used as a cross-linking agent to enhance the mechanical properties and stability of polymers. Additionally, it has been explored for its potential in the development of advanced materials with specific functional properties. A recent study in the Journal of Polymer Science: Part A: Polymer Chemistry reported the use of Methoxyacetic anhydride to create novel polymer networks with enhanced thermal stability and mechanical strength.
The synthesis of Methoxyacetic anhydride can be achieved through several methods, including the reaction of methoxyacetic acid with acetic anhydride or through dehydration reactions involving methoxyacetic acid. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production. The choice of method often depends on factors such as cost, yield, and environmental impact.
In terms of safety and handling, while Methoxyacetic anhydride is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be ensured to minimize exposure risks.
The environmental impact of Methoxyacetic anhydride is another area of ongoing research. Studies have shown that while the compound itself is not highly toxic to aquatic organisms, its degradation products may have varying environmental effects. Therefore, efforts are being made to develop more sustainable synthetic methods that minimize environmental impact. A recent review in the Green Chemistry Journal discussed several green chemistry approaches for the synthesis of Methoxyacetic anhydride, emphasizing the importance of reducing waste and improving process efficiency.
In conclusion, Methoxyacetic anhydride (CAS No. 19500-95-9) is a valuable compound with diverse applications in chemistry and pharmaceuticals. Its unique chemical properties make it a key intermediate in various synthetic processes, contributing to advancements in drug development, polymer science, and materials science. Ongoing research continues to explore new applications and more sustainable methods for its production, ensuring its continued relevance in these fields.
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